N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CRN04894 is a novel, potent, and selective antagonist for adrenocorticotropic hormone (ACTH) acting at the melanocortin 2 receptor (MC2R). It is currently under development for the treatment of diseases of ACTH excess, such as Cushing’s disease, congenital adrenal hyperplasia, and ectopic ACTH-secreting tumors .
准备方法
The synthesis of CRN04894 involves multiple steps, including the preparation of tert-butyl ®-4-(2-cyano-4-(trifluoromethyl)phenyl)-3-ethylpiperazine-1-carboxylate, followed by the preparation of ®-2-(2-ethylpiperazin-1-yl)-5-(trifluoromethyl)benzonitrile, and finally the preparation of {®-4-[2-(aminomethyl)-4-(trifluoromethyl)phenyl]-3-ethyl-1-piperazinyl}[2-chloro-4-(trifluoromethyl)phenyl]methanone . The reaction conditions involve the use of solvents like dimethylformamide (DMF) and dichloromethane (DCM), and reagents such as diisopropylethylamine (DIEA) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) .
化学反应分析
CRN04894 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4).
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like HATU and DIEA.
科学研究应用
CRN04894 has several scientific research applications:
Chemistry: It is used as a tool compound to study the effects of ACTH antagonism.
Biology: CRN04894 is employed in biological studies to understand the role of ACTH in various physiological processes.
Medicine: The compound is being developed as a therapeutic agent for conditions of ACTH excess, such as Cushing’s disease and congenital adrenal hyperplasia
作用机制
CRN04894 exerts its effects by competitively binding to the melanocortin 2 receptor (MC2R), thereby blocking the action of ACTH. This inhibition prevents the downstream synthesis and over-secretion of cortisol by the adrenal glands, which is crucial in conditions like Cushing’s disease and congenital adrenal hyperplasia .
相似化合物的比较
CRN04894 is unique compared to other ACTH antagonists due to its oral bioavailability and high selectivity for MC2R. Similar compounds include:
Paltusotine: Another compound developed by Crinetics for endocrine disorders.
CRN04777: A related compound with similar pharmacological properties
CRN04894 stands out due to its potent and selective antagonism of ACTH, making it a promising candidate for treating diseases of ACTH excess .
属性
CAS 编号 |
2392970-97-5 |
---|---|
分子式 |
C33H42F3N5O3 |
分子量 |
613.7 g/mol |
IUPAC 名称 |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C33H42F3N5O3/c1-3-23-20-40(31(43)32(14-7-15-32)33(34,35)36)18-19-41(23)27-11-10-25(24-8-5-6-9-28(24)44-4-2)37-29(27)30(42)38-26-21-39-16-12-22(26)13-17-39/h5-6,8-11,22-23,26H,3-4,7,12-21H2,1-2H3,(H,38,42)/t23-,26-/m1/s1 |
InChI 键 |
QJRFBKYETDVAJQ-ZEQKJWHPSA-N |
手性 SMILES |
CC[C@@H]1CN(CCN1C2=C(N=C(C=C2)C3=CC=CC=C3OCC)C(=O)N[C@@H]4CN5CCC4CC5)C(=O)C6(CCC6)C(F)(F)F |
规范 SMILES |
CCC1CN(CCN1C2=C(N=C(C=C2)C3=CC=CC=C3OCC)C(=O)NC4CN5CCC4CC5)C(=O)C6(CCC6)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。